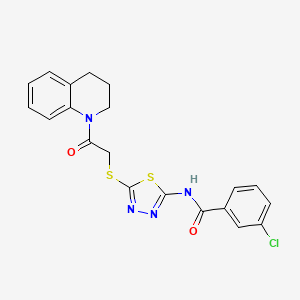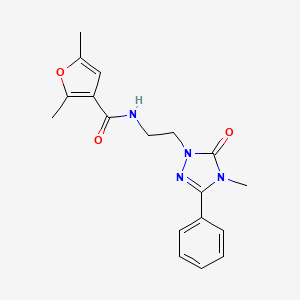![molecular formula C23H23NO6S2 B2501931 2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 857493-94-8](/img/structure/B2501931.png)
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of benzo[b]thiophene, which is a scaffold that has been extensively studied due to its pharmacological properties. Benzo[b]thiophenes have been the focus of research for their potential use as antiestrogens, among other applications. The specific compound mentioned includes a tetrahydrobenzo[b]thiophene moiety, suggesting it may have been designed to interact with biological targets such as estrogen receptors.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives typically involves Friedel-Crafts aroylation reactions, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These reactions often require the protection of hydroxyl groups and subsequent deprotection, which can be achieved using methods such as AlCl3/EtSH for the cleavage of aryl methoxy ethers. Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can significantly influence their biological activity. For instance, the presence of basic side chains containing cyclic moieties such as pyrrolidine, piperidine, and hexamethyleneamine has been found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The configuration of double bonds and the stereochemistry of the compound can also be crucial, as seen in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, where Z isomers were preferentially formed .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including oxidative aminocarbonylation-cyclization and reactions with secondary amines to form dialkylaminomethyl derivatives . These reactions are often used to introduce functional groups that are important for the pharmacological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the introduction of hydroxyl groups can increase the polarity of the compound, potentially affecting its solubility and distribution within biological systems . The presence of ethoxycarbonyl groups, as in the compound of interest, could also affect its lipophilicity and, consequently, its pharmacokinetic properties.
Applications De Recherche Scientifique
Reaction and Synthetic Pathways
A study by Mohareb, Al-Omran, and Ho (2002) detailed the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl β-amino-α-cyano-γ-ethoxycarbonylcrotenoate, yielding amide derivatives. These derivatives underwent further reactions to produce phenyl hydrazone derivatives, which were then cyclized to form pyridazine and pyridine derivatives. The chemical reactivities of these compounds were explored, highlighting their potential to form fused heterocyclic compounds with antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).
Functional Group Effects and Molecular Structure
Research by Bettencourt-Dias, Viswanathan, and Ruddy (2005) on thiophene derivatives, including those derivatized at the β-carbon with various acids, highlighted the impact of functional groups and intermolecular forces on the packing structure of these compounds. Their findings provide valuable insights into the structural characteristics and potential applications of thiophene-based compounds in material science and chemistry (Bettencourt-Dias, Viswanathan, & Ruddy, 2005).
Pharmacological and Biological Activity
A study by Chapman, Clarke, Gore, and Sharma (1971) on benzo[b]thiophen derivatives synthesized various substituted compounds, including those with ethoxycarbonyl groups. These compounds were investigated for their pharmacological properties, including antimicrobial and antineoplastic activities, demonstrating the diverse biological applications of such compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Environmental and Microbial Applications
Donnelly and Dagley (1980) investigated the oxidation of trimethoxybenzoic acid and its derivatives by Pseudomonas putida, leading to the production of methanol among other products. This study showcases the potential environmental applications of benzoic acid derivatives in bioremediation and the microbial metabolism of complex organic compounds (Donnelly & Dagley, 1980).
Mécanisme D'action
Target of action
Based on its structural similarity to boronic acids and their esters, it might interact with enzymes or receptors that have affinity for these types of compounds .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. Boronic acids and their esters are known to form reversible covalent complexes with proteins, which could potentially modulate their activity .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of this compound. Boronic acids and their esters have been used in the design of drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Action environment
Environmental factors such as pH can influence the stability and action of this compound. As mentioned, boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
2-[1-(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S2/c1-3-30-23(29)19-13-9-8-12(2)10-16(13)32-21(19)24-18(25)11-17(20(24)26)31-15-7-5-4-6-14(15)22(27)28/h4-7,12,17H,3,8-11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPMFWMYKKZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)


![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)
![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)